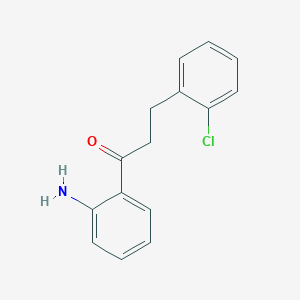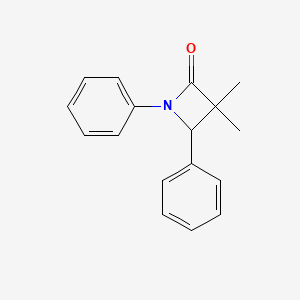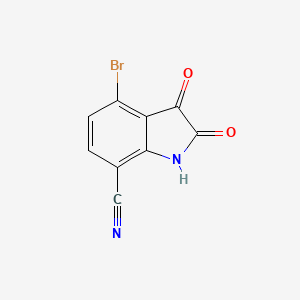![molecular formula C12H10F3N3 B11860355 3'-(trifluoromethyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carbonitrile CAS No. 801306-56-9](/img/structure/B11860355.png)
3'-(trifluoromethyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(trifluoromethyl)-3,6-dihydro-2H-[1,2’-bipyridine]-4-carbonitrile is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials science . The trifluoromethyl group enhances the chemical and metabolic stability, lipophilicity, and binding selectivity of molecules, making it a valuable structural motif in many biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents such as trifluoromethyltrimethylsilane (TMSCF3) and sodium trifluoroacetate . The reaction conditions often involve the use of photoredox catalysis, which employs visible light to drive the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of cost-effective starting materials and scalable reaction conditions is crucial for industrial applications . The development of efficient and selective trifluoromethylating agents has been a focal point of research to achieve precise control over the incorporation of the trifluoromethyl group into target molecules .
Chemical Reactions Analysis
Types of Reactions
3’-(trifluoromethyl)-3,6-dihydro-2H-[1,2’-bipyridine]-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyltrimethylsilane, sodium trifluoroacetate, and photoredox catalysts such as ruthenium (II) polypyridine complexes . The reactions are typically carried out under mild conditions, often at room temperature, and can be driven by visible light irradiation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
3’-(trifluoromethyl)-3,6-dihydro-2H-[1,2’-bipyridine]-4-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3’-(trifluoromethyl)-3,6-dihydro-2H-[1,2’-bipyridine]-4-carbonitrile involves the interaction of the trifluoromethyl group with molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target by increasing lipophilicity and metabolic stability . The exact molecular targets and pathways involved depend on the specific application of the compound, but they often include enzymes and receptors that are critical for biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated bipyridines and pyridines, such as:
- 3,5-bis(trifluoromethyl)pyridine
- 2,3,5-trichloropyridine
- 3-(trifluoromethyl)phenyl derivatives
Uniqueness
What sets 3’-(trifluoromethyl)-3,6-dihydro-2H-[1,2’-bipyridine]-4-carbonitrile apart from similar compounds is its unique combination of a trifluoromethyl group and a bipyridine scaffold. This combination provides the compound with enhanced stability, selectivity, and binding affinity, making it a valuable tool in various scientific and industrial applications .
Properties
CAS No. |
801306-56-9 |
|---|---|
Molecular Formula |
C12H10F3N3 |
Molecular Weight |
253.22 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-2-yl]-3,6-dihydro-2H-pyridine-4-carbonitrile |
InChI |
InChI=1S/C12H10F3N3/c13-12(14,15)10-2-1-5-17-11(10)18-6-3-9(8-16)4-7-18/h1-3,5H,4,6-7H2 |
InChI Key |
NCYPWVOGHJWTFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C#N)C2=C(C=CC=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Amino-2-chloro-6,7,8,9-tetrahydrobenzo[B][1,8]naphthyridine-3-carbonitrile](/img/structure/B11860279.png)





![(S)-2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]-3'-carboxylic acid](/img/structure/B11860334.png)


![12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B11860360.png)


